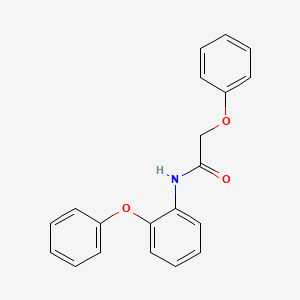
2-phenoxy-N-(2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-phenoxyphenyl)acetamide, also known as PPAA, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 391.46 g/mol. PPAA is a relatively new compound and its properties and potential applications are still being explored.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments is that it has been found to have low toxicity, which makes it a safer alternative to other compounds that are used in cancer research. However, 2-phenoxy-N-(2-phenoxyphenyl)acetamide is still a relatively new compound and its properties and potential applications are still being explored. More research is needed to fully understand the advantages and limitations of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments.
Orientations Futures
There are a number of future directions for research on 2-phenoxy-N-(2-phenoxyphenyl)acetamide. One area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in combination with other compounds to enhance its anti-tumor activity. Another area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to fully explore the potential applications of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in scientific research.
Méthodes De Synthèse
2-phenoxy-N-(2-phenoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-bromoanisole with magnesium to form a Grignard reagent. The Grignard reagent then reacts with 2-bromoacetophenone to form the intermediate compound, which is then reacted with 2-bromoanisole again to form 2-phenoxy-N-(2-phenoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-phenoxy-N-(2-phenoxyphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOOHVAWBWZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
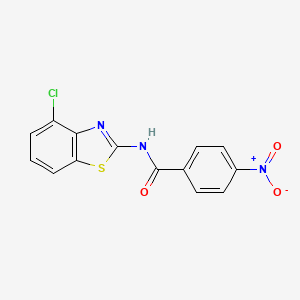


![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
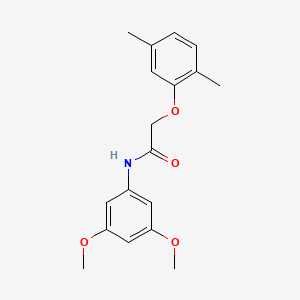
![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
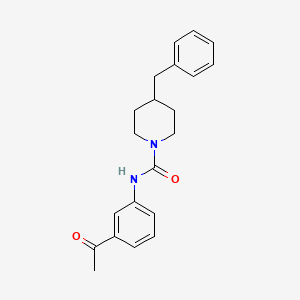
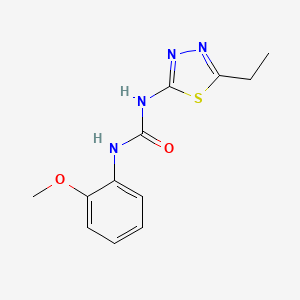
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)